molecular formula C18H18 B1616477 2,3,9,10-Tetramethylanthracene CAS No. 66552-77-0

2,3,9,10-Tetramethylanthracene

Cat. No.: B1616477
CAS No.: 66552-77-0
M. Wt: 234.3 g/mol
InChI Key: IIHOYEVHCCKZAN-UHFFFAOYSA-N
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Description

2,3,9,10-Tetramethylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of anthracene, characterized by the presence of four methyl groups at the 2, 3, 9, and 10 positions on the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,9,10-Tetramethylanthracene typically involves the alkylation of anthracene. One common method includes the use of Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Another method involves the cycloaddition reaction of o-xylene and dichloromethane, followed by a series of purification steps including column chromatography and acidic dehydration .

Industrial Production Methods

Industrial production of this compound often employs high-efficiency preparation techniques to ensure high yield and purity. One such method involves dissolving dimethoxymethane in o-xylene, adding ferric chloride as a reagent, and continuously reacting under controlled temperature conditions. The product is then purified through a series of steps including refluxing, filtration, and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,3,9,10-Tetramethylanthracene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions typically yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common due to the electron-rich nature of the anthracene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include various substituted anthracenes, quinones, and hydrogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,9,10-Tetramethylanthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,9,10-Tetramethylanthracene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic effects. These interactions can influence various biochemical pathways, including those involved in cell signaling and gene expression. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications related to light emission and energy transfer .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,6,7-Tetramethylanthracene
  • 1,2,3,4-Tetramethylanthracene
  • 1,2,3,5-Tetramethylanthracene
  • 1,2,3,6-Tetramethylanthracene
  • 1,2,3,7-Tetramethylanthracene

Uniqueness

2,3,9,10-Tetramethylanthracene is unique due to the specific positioning of its methyl groups, which significantly influences its photophysical properties. This unique substitution pattern enhances its stability and luminescent efficiency compared to other tetramethylanthracene derivatives .

Properties

IUPAC Name

2,3,9,10-tetramethylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-11-9-17-13(3)15-7-5-6-8-16(15)14(4)18(17)10-12(11)2/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHOYEVHCCKZAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216730
Record name Anthracene, 2,3,9,10-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66552-77-0
Record name Anthracene, 2,3,9,10-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066552770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthracene, 2,3,9,10-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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